molecular formula C8H10ClNOS B2370259 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide CAS No. 1306603-04-2

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Cat. No.: B2370259
CAS No.: 1306603-04-2
M. Wt: 203.68
InChI Key: KXPIAJPVRHFHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is an organic compound that features a chloroacetamide moiety attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-methylthiophene-2-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-thiophen-2-ylmethyl)-acetamide
  • 2-Chloro-N-(3-methyl-furan-2-ylmethyl)-acetamide
  • 2-Chloro-N-(3-methyl-pyridin-2-ylmethyl)-acetamide

Uniqueness

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is unique due to the presence of the 3-methyl-thiophene ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[(3-methylthiophen-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c1-6-2-3-12-7(6)5-10-8(11)4-9/h2-3H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPIAJPVRHFHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.